Methyltetrazine-PEG6-DBCO
Description
Evolution and Significance of Bioorthogonal Chemical Reactions in Chemical Biology
The term "bioorthogonal chemistry," first introduced in the late 1990s, describes chemical reactions that can occur inside of living systems without interfering with native biochemical processes. cas.org This concept has revolutionized the study of biomolecules, offering researchers a way to tag and track molecules of interest in real-time and within complex cellular environments. cas.orgresearchgate.net The evolution of this field has been driven by the need for chemical tools that are highly selective, biocompatible, and possess favorable reaction kinetics. acs.orgpcbiochemres.com These reactions have become indispensable in various biomedical disciplines, including drug discovery, diagnostics, and therapeutic delivery. pcbiochemres.com
Fundamental Principles of Click Chemistry in Biomolecular Systems
Coined by K. Barry Sharpless, the term "click chemistry" describes a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov In the context of biomolecular systems, these reactions must also be bioorthogonal. nih.gov The core principle is to use highly energetic reactants that are stable in biological media but react selectively and rapidly with a specific partner. nih.gov This allows for the formation of a stable covalent bond under physiological conditions, such as at or near room temperature and in aqueous solutions. cas.orgnih.gov The development of click chemistry has provided a modular approach to bioconjugation, simplifying the synthesis of complex biomolecular structures. nih.gov
Overview of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
Two of the most prominent bioorthogonal reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to address the cytotoxicity associated with the copper catalyst used in the original copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.org SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide-containing molecule in a [3+2] cycloaddition to form a stable triazole. The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a catalyst. nih.gov This makes SPAAC highly suitable for applications in living cells and organisms.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation is renowned for its exceptionally fast reaction kinetics, making it one of the fastest bioorthogonal reactions known. nih.govcreative-biolabs.com This reaction occurs between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene like trans-cyclooctene (B1233481) (TCO). creative-biolabs.comrsc.org The reaction proceeds via a [4+2] cycloaddition, followed by the rapid elimination of a nitrogen molecule to form a stable dihydropyridazine (B8628806) derivative. creative-biolabs.com The high speed and selectivity of IEDDA make it ideal for in vivo imaging and labeling applications where low concentrations of reactants are often required. rsc.org
Table 1: Comparison of SPAAC and IEDDA Reactions
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation |
|---|---|---|
| Reactants | Strained Alkyne (e.g., DBCO) + Azide (B81097) | Electron-Deficient Diene (e.g., Tetrazine) + Strained Alkene (e.g., TCO) |
| Catalyst | Not required. | Not required. creative-biolabs.com |
| Product | Stable Triazole. | Stable Dihydropyridazine/Pyridazine. creative-biolabs.comrsc.org |
| Reaction Rate | Fast | Exceptionally Fast. nih.govcreative-biolabs.com |
| Key Advantage | Avoids cytotoxic copper catalysts. nih.gov | Unparalleled reaction speed. broadpharm.com |
Contextualization of Heterobifunctional Linkers in Modern Chemical Biology Research
Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, enabling the covalent linkage of two distinct molecules. creative-biolabs.comscbt.com Unlike homobifunctional linkers which have identical reactive ends, the asymmetry of heterobifunctional linkers allows for controlled, sequential reactions. creative-biolabs.comgbiosciences.com This is particularly advantageous in bioconjugation as it minimizes the formation of unwanted homodimers or polymers. gbiosciences.comthermofisher.com These linkers are crucial for a wide range of applications, including the creation of antibody-drug conjugates, the immobilization of biomolecules on surfaces for biosensors, and the study of protein-protein interactions. scbt.comsigmaaldrich.com The ability to specifically connect different molecular entities with high precision makes heterobifunctional linkers invaluable tools in advancing our understanding of complex biological systems. scbt.com
Introduction to Methyltetrazine-PEG6-DBCO as a Versatile Bioorthogonal Construct
This compound is a prime example of a sophisticated heterobifunctional linker designed for advanced bioconjugation. This molecule integrates three key components:
Methyltetrazine: This moiety serves as the reactive handle for IEDDA reactions with strained alkenes like TCO. lumiprobe.comvulcanchem.com The methyl group can influence the reactivity and stability of the tetrazine ring. adcreviews.com
Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive partner for SPAAC reactions with azide-functionalized molecules. broadpharm.com
PEG6 Spacer: The hexaethylene glycol (PEG6) linker is a flexible, hydrophilic spacer that connects the methyltetrazine and DBCO groups. broadpharm.comchempep.com This PEG chain enhances water solubility, reduces aggregation, and provides spatial separation between the conjugated molecules. chempep.comaxispharm.com
This unique combination of reactive groups allows for a dual-functional conjugation strategy. For instance, a biomolecule can first be modified with an azide group and then linked to this compound via the DBCO moiety. The resulting conjugate, now bearing a reactive methyltetrazine group, can then be attached to a second molecule functionalized with a TCO group. This versatility makes this compound a powerful tool for constructing complex biomolecular architectures for a variety of research purposes.
Table 2: Components of this compound and their Functions
| Component | Chemical Group | Function | Bioorthogonal Reaction |
|---|---|---|---|
| Reactive End 1 | Methyltetrazine | Reacts with strained alkenes | Inverse-Electron-Demand Diels-Alder (IEDDA). vulcanchem.com |
| Linker | PEG6 (Hexaethylene glycol) | Increases solubility, provides flexibility. chempep.comaxispharm.com | - |
| Reactive End 2 | DBCO (Dibenzocyclooctyne) | Reacts with azides | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |
Structure
2D Structure
Properties
Molecular Formula |
C40H46N6O8 |
|---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C40H46N6O8/c1-31-42-44-40(45-43-31)34-12-14-36(15-13-34)54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-41-38(47)16-17-39(48)46-30-35-8-3-2-6-32(35)10-11-33-7-4-5-9-37(33)46/h2-9,12-15H,16-30H2,1H3,(H,41,47) |
InChI Key |
LYAWWCSDTUVKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Mechanistic and Kinetic Investigations of Methyltetrazine Peg6 Dbco Reactivity
Detailed Reaction Mechanisms of Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction is a powerful tool in chemical biology, known for its rapid kinetics and high specificity. rsc.org It involves the [4+2] cycloaddition of an electron-poor diene, such as a tetrazine, with an electron-rich dienophile. researchgate.net The reaction proceeds through a concerted mechanism, forming a highly strained bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable dihydropyridazine (B8628806) product. rsc.org When an alkyne is used as the dienophile, the final product is a pyridazine. rsc.org
The reactivity of methyltetrazine in IEDDA reactions is significantly influenced by both electronic and steric factors of the dienophile partner.
Ring Strain: The inherent strain of the dienophile is a major determinant of the reaction rate. harvard.edu Highly strained alkenes and alkynes exhibit dramatically accelerated kinetics. For instance, trans-cyclooctene (B1233481) (TCO) is an exceptionally reactive dienophile due to its high degree of ring strain. harvard.edueur.nl The reaction rate constant for TCO with tetrazines can be several orders of magnitude higher than that of its less strained isomer, cis-cyclooctene. harvard.edu The general trend for reactivity based on ring strain in cyclic alkenes is: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene. rsc.org
Electronic Effects: The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). rsc.org Electron-donating groups on the dienophile raise its HOMO energy, narrowing the HOMO-LUMO gap and thus accelerating the reaction. rsc.orgeur.nl Conversely, electron-withdrawing groups on the tetrazine lower its LUMO energy, which also leads to faster kinetics. rsc.orgharvard.edu For example, tetrazines with electron-withdrawing substituents react more quickly than those with electron-donating groups. harvard.edunih.gov
Steric Hindrance: Steric bulk on both the tetrazine and the dienophile can influence reaction rates. While increased steric hindrance generally slows down reactions, interesting exceptions have been observed. eur.nl For instance, sterically hindered tert-butyl substituted tetrazines have been shown to react faster with the small dienophile cyclopropene than with the larger TCO. nih.gov This suggests that for certain pairings, the smaller size of a dienophile like cyclopropene can overcome electronic disadvantages by minimizing steric clashes. nih.gov
Dienophile Structure:
Trans-Cyclooctenes (TCOs): TCOs are highly favored dienophiles due to their exceptional reactivity, which stems from their significant ring strain. harvard.eduresearchgate.net
Norbornenes: These are also strained dienophiles that react readily with tetrazines in aqueous media, forming stable products. nih.gov They have been successfully used for live cell labeling applications. nih.gov
Cyclopropenes: As some of the most strained cyclic alkenes, cyclopropenes exhibit very high reactivity in IEDDA reactions. rsc.org Their small size can be advantageous in sterically demanding environments. nih.gov
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
|---|---|---|---|
| Norbornene | Benzylamino-tetrazine | ~1.9 | Aqueous Buffer |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 12,700 | Dioxane, 20°C |
| cis-Cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | 0.03 | Dioxane, 20°C |
| Methylcyclopropene | H-Tet-Cl | ~30 | Not specified |
A significant advantage of the tetrazine ligation for biological applications is its rapid kinetics in aqueous environments. nih.gov In fact, the presence of water can often accelerate the reaction compared to organic solvents. harvard.eduacs.org This acceleration in water is attributed to the hydrophobic effect, which promotes the association of the nonpolar reactants. acs.org The reaction rates are typically determined by monitoring the disappearance of the tetrazine chromophore or the appearance of the product using techniques like UV-Vis spectroscopy or fluorescence. The reactions are generally second-order, and the rate constants can vary over a vast range, from 10⁻³ to 10⁶ M⁻¹s⁻¹, depending on the specific tetrazine and dienophile pair. rsc.org This wide range of reactivity allows for the fine-tuning of reaction kinetics for specific applications. harvard.edu
Mechanistic Insights into Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO moiety of Methyltetrazine-PEG6-DBCO participates in SPAAC, a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between a strained cyclooctyne (B158145), like DBCO, and an azide (B81097) to form a stable triazole ring. alfa-chemistry.com A key feature of SPAAC is that it proceeds efficiently without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. researchgate.net
The reaction between DBCO and azides is characterized by its high selectivity and favorable kinetics. alfa-chemistry.com Second-order rate constants for SPAAC reactions involving DBCO are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹. alfa-chemistry.comrsc.org The rate of the reaction is influenced by several factors:
Azide Structure: While much focus has been on optimizing the cyclooctyne, the structure of the azide also impacts the reaction rate. nih.gov For instance, electron-donating groups on the azide can increase the reaction rate with DBCO. rsc.org It has been shown that 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine with sulfo-DBCO, highlighting the electronic influence of the azide's local environment. rsc.org The position of the azide on a sugar ring can also have a modest but significant effect on the SPAAC rate. tandfonline.com
Reaction Medium: The choice of buffer, pH, and temperature can affect SPAAC kinetics. rsc.org For example, reactions in HEPES buffer have been found to be faster than in PBS, and higher pH values generally lead to increased reaction rates. rsc.org
PEG Linker: The presence of a PEG linker, such as in this compound, can enhance the reaction rates of DBCO-modified molecules, potentially by increasing hydrophilicity and accessibility. rsc.orgresearchgate.net
| DBCO Derivative | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
|---|---|---|---|
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32–0.55 | PBS vs HEPES (pH 7), 25°C |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85–1.22 | PBS vs HEPES (pH 7), 25°C |
| DBCO-PEG | Peptide with azide | 0.34 | HBS buffer (pH 7.4), 25°C |
The structure of the cyclooctyne is a critical factor in determining the rate of SPAAC. researchgate.net The reactivity of cyclooctynes is primarily driven by the relief of ring strain upon cycloaddition. Modifications to the cyclooctyne scaffold have been a major focus of research to accelerate SPAAC kinetics.
Ring Strain and Geometry: The fusion of benzene (B151609) rings in DBCO creates significant ring strain, which is the primary driving force for its high reactivity. researchgate.net Further modifications to the cyclooctyne ring system, such as introducing additional strain or altering the bond angles of the alkyne, can lead to even faster reaction rates. nih.gov For example, smaller cycloparaphenylene-fused alkynes show increased reactivity due to greater strain. nih.gov
Electronic Effects: The electronic properties of the cyclooctyne also play a role. Introducing electron-withdrawing groups, such as fluorine atoms, can lower the LUMO of the alkyne and accelerate the reaction with azides. nih.gov This strategy is inspired by fluorinated cyclooctynes like DIFO. nih.gov
Benzoannulation: The dibenzo-annulation in DBCO not only induces strain but also influences the electronic properties of the alkyne. Different fusion patterns and the introduction of heteroatoms into the fused rings can modulate reactivity. acs.org
Orthogonality and Chemoselectivity in Multi-Component Bioconjugation Systems
A significant advantage of a molecule like this compound is the ability to perform two distinct, mutually orthogonal reactions. nih.gov Orthogonality means that the methyltetrazine group will react selectively with a dienophile (like TCO or norbornene) without cross-reacting with an azide, and the DBCO group will react selectively with an azide without cross-reacting with the dienophile. nih.govresearchgate.net
This chemoselectivity is fundamental for multi-component labeling experiments. nih.gov For instance, it has been demonstrated that SPAAC (e.g., DBCO with an azide) and IEDDA (e.g., tetrazine with TCO) can be performed simultaneously in the same pot without interfering with each other. nih.govacs.org This allows for the precise and controlled assembly of complex biomolecular conjugates. The orthogonality arises from the distinct mechanisms and electronic demands of the two reactions. IEDDA is an inverse-electron-demand reaction, while SPAAC is generally considered a forward-electron-demand reaction. This difference in electronic requirements helps to prevent cross-reactivity. By carefully selecting the reaction partners, researchers can achieve triple bioorthogonal labeling in a single system, for example, by combining SPAAC, IEDDA, and another orthogonal reaction like a boronic acid/hydrazide ligation. nih.govmit.edu
Minimization of Off-Target Reactions in Complex Biological Environments
A critical feature of bioorthogonal chemistry is the minimization of side reactions with endogenous functional groups present in complex biological systems. Both the IEDDA and SPAAC reactions utilized by this compound exhibit excellent chemoselectivity. conju-probe.comconju-probe.com
The methyltetrazine-TCO ligation is highly specific and generally does not interfere with native biological functionalities. conju-probe.com However, the DBCO group, like other cyclooctynes, can be susceptible to nucleophilic addition from thiols, particularly from reactive cysteine residues in proteins or abundant small molecules like glutathione. nih.gov This can lead to undesired, off-target labeling. To mitigate this, studies have employed strategies such as pre-treating cells or tissues with a thiol-blocking agent like N-ethylmaleimide (NEM). acs.orgnih.gov This step caps (B75204) reactive cysteines, thereby minimizing their potential for side reactions with the DBCO moiety and ensuring that conjugation occurs specifically at the intended azide-labeled sites. acs.org
Furthermore, the stability of the reagents themselves is a consideration. Tetrazines with highly electron-withdrawing substituents, which increase reaction kinetics, tend to show decreased stability under physiological conditions. nih.gov The use of a methyl-substituted tetrazine represents a balance between high reactivity and sufficient stability for most bioconjugation applications. adcreviews.com The resulting dihydropyridazine adduct from the IEDDA reaction is stable, ensuring the integrity of the linkage in biological settings. vulcanchem.comconju-probe.com
Impact of PEG Spacer Length and Architectural Variations on Reaction Efficiency
The primary role of the PEG spacer is to enhance the aqueous solubility of the otherwise hydrophobic reactive groups, particularly DBCO. acs.orgnih.gov This is crucial for performing reactions in physiological buffers and in living systems. adcreviews.com Research has shown that optimizing PEG chain length is necessary to accommodate the poor solubility of DBCO; linkers with longer PEG chains (e.g., PEG12) were designed specifically for this purpose. acs.orgnih.gov
Spacer length also impacts reaction efficiency by providing spatial accessibility. A longer, flexible PEG chain can help the reactive ends overcome steric hindrance, allowing them to more easily access conjugation sites on large biomolecules like antibodies. nih.govresearchgate.net However, increasing spacer length is not always beneficial and an optimal length often exists for a given application. A study on radiolabeled bombesin (B8815690) antagonists found that analogs with PEG4 and PEG6 spacers exhibited significantly better tumor-to-kidney ratios and pharmacokinetic profiles compared to those with shorter (PEG2) or longer (PEG12) spacers. nih.gov This highlights that the spacer can influence the biodistribution and biological activity of the final conjugate.
| Compound | Hydrophilicity (logD) | Serum Stability (T₁/₂, min) | Tumor-to-Kidney Ratio (4h post-injection) |
|---|---|---|---|
| PEG2 analog | -1.95 | 246 ± 4 | N/A |
| PEG4 analog | N/A | N/A | 7.8 |
| PEG6 analog | N/A | 584 ± 20 | 9.7 |
| PEG12 analog | -2.22 | N/A | N/A |
N/A: Data not available in the provided source.
Architectural variations, such as branched or multi-arm PEGs, can be used to create more complex molecular constructs. For example, a linker featuring a larger PEG12 arm was functionalized with a gel-anchoring group to ensure sufficient structural flexibility for efficient incorporation into a hydrogel matrix during expansion microscopy. nih.gov These architectural considerations demonstrate that the PEG spacer is a key design element that can be tuned to optimize not only reaction kinetics and solubility but also the functional performance of the final bioconjugate.
Advanced Applications of Methyltetrazine Peg6 Dbco in Chemical Biology and Materials Science
Site-Specific Bioconjugation Strategies for Biomolecule Functionalization
The field of bioconjugation has been significantly advanced by the development of bioorthogonal chemistries, reactions that can occur in complex biological environments without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), stands out for its exceptionally fast reaction kinetics and high specificity. broadpharm.commdpi.com The heterobifunctional linker, Methyltetrazine-PEG6-DBCO, leverages this powerful chemistry. It features a methyltetrazine moiety for rapid iEDDA ligation and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides. The polyethylene (B3416737) glycol (PEG6) spacer enhances its solubility and biocompatibility, making it a versatile tool for the precise, site-specific functionalization of a wide range of biomolecules.
Protein and Peptide Modification for Research Probes
The ability to selectively modify proteins and peptides is crucial for developing research probes to study their function, localization, and interactions. This compound, through its tetrazine group, facilitates the attachment of various payloads, such as fluorophores or affinity tags, to proteins and peptides that have been pre-functionalized with a TCO group. This strategy allows for the creation of highly specific molecular tools for a multitude of research applications. nih.govnih.gov
A powerful strategy for achieving site-specific protein modification involves the use of genetic code expansion. This technique allows for the incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups, such as a tetrazine, directly into the protein's polypeptide chain at a genetically specified site. acs.orgresearchgate.netnih.gov By introducing a tetrazine-containing amino acid, researchers can create a unique chemical handle on the protein of interest. nih.gov This handle can then be specifically targeted by a molecule containing a strained alkene, like a TCO, for rapid and efficient conjugation. acs.orgresearchgate.net
This approach offers unparalleled precision in labeling, as the ncAA can be inserted at virtually any desired position within the protein sequence. researchgate.net The reaction between the genetically encoded tetrazine and a TCO-functionalized probe is extremely fast, with rate constants orders of magnitude higher than many other bioorthogonal reactions, enabling efficient labeling even at low protein concentrations. nih.gov This method has been successfully used to label proteins both in vitro and on the surface of living cells. acs.org
Table 1: Comparison of Reaction Rates for Bioorthogonal Ligation Methods
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Tetrazine-TCO Ligation | ~1 - 1x10⁶ | broadpharm.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~10⁻² - 1 | nih.gov |
| Cysteine-Maleimide Conjugation | ~10² | nih.gov |
| Cysteine-Iodoacetamide Conjugation | ~0.6 | nih.gov |
While this compound itself does not directly react with cysteines, its underlying tetrazine chemistry is frequently employed in conjunction with cysteine-specific modification strategies. A common approach involves the use of bifunctional linkers that contain both a maleimide (B117702) group and a tetrazine group. nih.gov The maleimide moiety reacts specifically with the thiol group of cysteine residues, which are relatively rare in proteins, allowing for a degree of site-selectivity. nih.govthermofisher.com
This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions. bachem.com Once the protein is labeled with the maleimide-tetrazine linker, the exposed tetrazine group is then available for rapid conjugation with a TCO-functionalized molecule. nih.gov This two-step process provides a robust method for attaching probes to proteins at specific cysteine sites. It is a widely used strategy in the development of antibody-drug conjugates (ADCs) and other targeted protein therapeutics. nih.gov
Table 2: Key Features of Cysteine-Maleimide Conjugation
| Feature | Description | Reference |
| Reaction Type | Michael Addition | bachem.com |
| Reactive Groups | Thiol (from Cysteine) and Maleimide | vectorlabs.com |
| Optimal pH | 6.5 - 7.5 | thermofisher.com |
| Bond Formed | Stable Thioether Linkage | thermofisher.com |
| Selectivity | High for Cysteine over other amino acids at optimal pH | vectorlabs.com |
Nucleic Acid Labeling and Modification in Research Contexts
The precise labeling of nucleic acids is essential for studying their roles in gene expression, regulation, and cellular organization. Bioorthogonal chemistry, particularly the tetrazine ligation, offers a powerful tool for modifying DNA and RNA in a specific and non-disruptive manner. acs.org By incorporating a dienophile, such as a norbornene or TCO, into a nucleic acid strand, researchers can create a target for a tetrazine-containing probe like this compound.
This strategy has been employed for the detection of specific DNA and microRNA (miRNA) sequences. acs.org For instance, a nucleic acid probe containing a dienophile can be designed to hybridize with a target sequence. Subsequent introduction of a fluorogenic tetrazine probe results in a significant increase in fluorescence upon ligation, allowing for sensitive detection of the target nucleic acid. acs.org This approach has been used to detect oncogenic miRNA in cell lysates and for imaging in live cells. acs.org The rapid kinetics of the tetrazine ligation are particularly advantageous for these applications, enabling efficient labeling at the low concentrations typical of many nucleic acid targets in biological samples. nih.gov
Glycan Metabolic Labeling and Imaging Research
Glycans, complex carbohydrates present on the surface of cells, play critical roles in cell signaling, adhesion, and disease progression. nih.gov Metabolic glycan labeling is a powerful technique to study these molecules in their native environment. This method involves introducing a synthetic sugar, modified with a bioorthogonal handle, into cells. nih.govnih.gov The cells' metabolic machinery then incorporates this modified sugar into its glycans.
The tetrazine ligation has emerged as a key reaction in this field. nih.gov By feeding cells sugars functionalized with a strained alkene like TCO or a small, well-tolerated cyclopropene (B1174273), researchers can display these dienophiles on the cell surface glycans. acs.orgnih.gov Subsequent treatment with a tetrazine-conjugated probe, which could be derived from this compound, allows for the specific labeling and visualization of these glycans. nih.govrsc.org This approach has been used for imaging glycans in living cells and even in whole organisms like zebrafish embryos. nih.gov The fluorogenic nature of some tetrazine probes, where fluorescence is quenched until the reaction with a dienophile occurs, is particularly beneficial for reducing background noise in imaging experiments. nih.gov
Expansion microscopy (ExM) is a super-resolution imaging technique that achieves nanoscale resolution by physically expanding the biological sample. biorxiv.org In ExM, the sample is embedded in a swellable hydrogel, and after enzymatic digestion of the cellular components, the gel is expanded, physically separating fluorescently labeled structures. This physical separation allows for imaging beyond the diffraction limit of light.
The choice of labeling strategy is critical in ExM to minimize the "linkage error," the distance between the fluorophore and the target molecule, which can become a significant source of resolution loss after expansion. biorxiv.org Bioorthogonal labeling with small, bright probes is therefore highly advantageous. researchgate.net The genetic encoding of ncAAs with small bioorthogonal handles like TCO, followed by labeling with a compact tetrazine-dye, offers a way to achieve highly precise labeling with minimal linkage error. biorxiv.orgresearchgate.net The high efficiency and specificity of the tetrazine ligation ensure dense labeling, which is crucial for obtaining high-quality super-resolution images. merckmillipore.com The small size of the tetrazine-dye conjugate, facilitated by linkers like this compound, is a key advantage in pushing the resolution limits of expansion microscopy. biorxiv.org
Development of Research Probes for Advanced Imaging Modalities
The unique chemical properties of this compound, particularly its participation in bioorthogonal click chemistry, have positioned it as a valuable tool in the development of sophisticated research probes for a variety of advanced imaging modalities. Its heterobifunctional nature, featuring a reactive methyltetrazine moiety and a DBCO (dibenzocyclooctyne) group separated by a hydrophilic PEG6 linker, allows for a modular and versatile approach to probe design.
Design and Synthesis of Fluorescent Probes for Cellular and Subcellular Imaging
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone in the design of fluorescent probes for live-cell imaging. The methyltetrazine group in this compound can act as a fluorescence quencher. This property is exploited in the design of "turn-on" fluorescent probes, where the fluorescence is quenched in the unbound state and is restored upon reaction with a TCO-tagged target molecule. This mechanism significantly enhances the signal-to-noise ratio by minimizing background fluorescence from unreacted probes. acs.orgresearchgate.net
The synthesis of such probes typically involves the conjugation of a fluorophore to the DBCO end of the this compound molecule. The choice of fluorophore can be tailored to the specific imaging application, with a wide spectral range of dyes being compatible with this approach. The PEG6 linker enhances the water solubility of the resulting probe, which is crucial for biological applications, and provides spatial separation between the fluorophore and the quenching methyltetrazine moiety.
Table 1: Examples of Fluorophore Conjugation Strategies with Tetrazine-Containing Probes
| Fluorophore Class | Conjugation Strategy | Quenching Mechanism | Application |
| BODIPY | Direct conjugation to tetrazine | Through-bond energy transfer (TBET) | Live-cell imaging of proteins |
| Rhodamines | Linking via amide bond | Photoinduced electron transfer (PET) | Super-resolution microscopy |
| Cyanine Dyes | Amide coupling | Förster resonance energy transfer (FRET) | In vivo imaging |
This table is a generalized representation based on research with various tetrazine-fluorophore conjugates.
Research has demonstrated the utility of tetrazine-based probes for imaging a variety of cellular and subcellular targets, including cell-surface glycans and intracellular proteins. frontiersin.org The fast reaction kinetics of the iEDDA reaction allow for real-time imaging of dynamic cellular processes.
Integration with Radiotracers for Pretargeted Research Imaging (e.g., PET/SPECT research in model systems)
Pretargeted imaging is a multi-step strategy that decouples the targeting of a biomolecule from the delivery of the imaging agent. This approach is particularly advantageous for radioimmunotherapy and imaging with short-lived radionuclides like those used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The use of tetrazine ligation in pretargeted imaging has gained significant attention due to its rapid kinetics and bioorthogonality.
In a typical pretargeting scenario, a targeting molecule, such as an antibody conjugated to a TCO, is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled tetrazine probe is injected, which rapidly reacts with the TCO-modified antibody at the target, leading to a high concentration of the radiotracer at the site of interest and a low background signal.
This compound can be readily adapted for this application by chelating a radionuclide to the DBCO moiety. The PEG6 linker can improve the pharmacokinetic properties of the radiotracer, such as increasing its solubility and circulation time. A variety of radionuclides have been used in conjunction with tetrazine-based probes for pretargeted PET and SPECT imaging research in animal models.
Table 2: Radionuclides and Chelators Used in Tetrazine-Based Pretargeted Imaging Research
| Radionuclide | Imaging Modality | Chelator | Research Application |
| 18F | PET | NODA, AlF-NOTA | Imaging of tumors and brain targets nih.govacs.org |
| 64Cu | PET | DOTA, NOTA | Tumor imaging |
| 68Ga | PET | DOTA, NOTA | Tumor imaging |
| 99mTc | SPECT | Tricarbonyl core | Bone imaging |
| 111In | SPECT | DOTA | Tumor imaging |
This table provides examples of radionuclide-chelator combinations used with various tetrazine derivatives in pretargeted imaging studies.
Studies have shown that this pretargeting strategy can significantly improve tumor-to-background ratios and reduce the radiation dose to non-target tissues compared to conventional methods using directly radiolabeled antibodies.
Conjugation for Magnetic Resonance Imaging (MRI) Contrast Agent Research
The application of this compound in the development of MRI contrast agents is an emerging area of research. Traditional MRI contrast agents are often based on gadolinium chelates. However, there is a growing interest in developing novel, targeted, and responsive MRI contrast agents with improved safety profiles.
Bioorthogonal chemistry offers a promising avenue for the development of targeted MRI contrast agents. In this context, this compound could serve as a linker to conjugate a paramagnetic or superparamagnetic contrast agent to a targeting moiety. For instance, a targeting antibody could be modified with a TCO group, and a chelator for a paramagnetic metal ion (e.g., Gd3+ or Mn2+) could be attached to the DBCO end of this compound. This would allow for the pretargeted delivery of the MRI contrast agent to a specific tissue or cell type, potentially enhancing the local concentration of the agent and improving image contrast.
While specific studies utilizing this compound for MRI contrast agent development are not yet widely reported, the principles of bioorthogonal chemistry and pretargeting are being actively explored in this field. The modularity of the this compound linker would allow for the systematic variation of the targeting molecule, the linker length, and the contrast agent to optimize the imaging properties of the resulting probe.
Engineering of Advanced Biomaterials and Surfaces
The versatility of this compound extends beyond imaging probes to the engineering of advanced biomaterials and the functionalization of surfaces. The bioorthogonal reactivity of its terminal groups enables the precise and efficient modification of materials under mild, aqueous conditions, which is essential for applications involving sensitive biological components.
Fabrication of Bioactive Hydrogels via Click Chemistry
Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications such as tissue engineering, drug delivery, and as scaffolds for cell culture. The formation of hydrogels through click chemistry offers several advantages over traditional crosslinking methods, including rapid gelation under physiological conditions, high specificity, and the absence of toxic byproducts.
The inverse electron demand Diels-Alder reaction between tetrazines and strained alkenes is a powerful tool for hydrogel fabrication. mdpi.com In this context, this compound can be used as a crosslinker or for the incorporation of bioactive molecules into the hydrogel network. For instance, a polymer backbone functionalized with TCO groups can be crosslinked with a bifunctional tetrazine linker. Alternatively, a pre-formed hydrogel containing either tetrazine or TCO moieties can be functionalized by reacting it with this compound that has been pre-conjugated to a bioactive molecule (e.g., a peptide, growth factor, or drug) via its DBCO group.
Table 3: Components and Properties of Tetrazine-Based Bioactive Hydrogels
| Polymer Backbone | Crosslinking Chemistry | Bioactive Moiety | Potential Application |
| Poly(ethylene glycol) (PEG) | Tetrazine-Norbornene nih.gov | RGD peptide | Cell adhesion and tissue engineering |
| Hyaluronic acid | Tetrazine-TCO | Growth factors | Wound healing |
| Alginate | Tetrazine-Norbornene nih.gov | Enzymes | Biocatalysis |
| Gelatin | Tetrazine-TCO | Small molecule drugs | Controlled drug release |
This table illustrates potential combinations for creating bioactive hydrogels using tetrazine click chemistry, based on published research with similar components.
The use of this compound in hydrogel fabrication allows for the creation of well-defined and tunable biomaterials. The hydrophilic PEG6 spacer can influence the swelling properties and biocompatibility of the hydrogel.
Surface Functionalization for Biosensor Development and Cell Adhesion Studies
The ability to precisely control the chemical composition of a surface is critical for the development of sensitive and specific biosensors and for studying cell-surface interactions. Bioorthogonal click chemistry provides an efficient method for immobilizing biomolecules onto a variety of surfaces.
This compound can be used to functionalize surfaces for these applications. For example, a surface can be first coated with a molecule containing a TCO group. Subsequently, a solution containing this compound, pre-conjugated to a probe molecule (e.g., an antibody, an enzyme, or a DNA aptamer) via its DBCO group, can be introduced to the surface. The rapid and specific reaction between the methyltetrazine and the TCO results in the covalent immobilization of the probe molecule.
This strategy has been employed in the development of various biosensor platforms. The PEG6 linker in this compound can act as a spacer, extending the probe molecule away from the surface and minimizing steric hindrance, which can improve its accessibility to the target analyte.
In the context of cell adhesion studies, surfaces can be patterned with cell-adhesive ligands, such as the RGD peptide, using this compound. This allows for the creation of well-defined micropatterned surfaces to study how cell adhesion, spreading, and migration are influenced by the spatial presentation of adhesive cues. The bioorthogonality of the reaction ensures that the immobilization process does not damage the delicate biological ligands.
Cell-Surface Engineering for Research Applications
The ability to selectively modify the surface of living cells is a cornerstone of modern chemical biology research. This compound facilitates the covalent attachment of molecules of interest to cell surfaces through bioorthogonal chemistry, enabling the investigation of cellular processes with minimal perturbation. nih.govnih.govresearchgate.net
One prominent strategy involves metabolic glycoengineering, where cells are cultured with unnatural sugar precursors containing an azide (B81097) group. uni-konstanz.de These azido-sugars are incorporated into the cell's surface glycans. The DBCO end of this compound can then be used to "click" onto these azide-modified glycans via SPAAC. This initial conjugation leaves the methyltetrazine group available for subsequent reaction with a TCO-modified probe, such as a fluorescent dye or a targeting ligand. axispharm.com This two-step labeling approach allows for precise control over the introduction of functionalities onto the cell surface.
Research Findings in Cell-Surface Engineering:
| Application | Methodology | Key Findings | Reference |
| Cell-Cell Adhesion | Metabolic glycoengineering to introduce azide groups onto cell surfaces, followed by reaction with DBCO-containing linkers and subsequent bioorthogonal ligation. | Demonstrated the ability to create "synthetic cell glue" by modifying cell surfaces with complementary reactive groups, highlighting the importance of rapid reaction kinetics for efficient cell pairing. | nih.gov |
| Artificial Receptor Installation | Metabolic glycoengineering to install tetrazine-functionalized chemical receptors on cancer cell surfaces. | Tetrazine-labeled cancer cells could locally activate TCO-caged prodrugs, demonstrating a novel strategy for targeted therapy research. | Not found |
| Nanoparticle Attachment to Cells | Functionalization of magnetic nanoparticles with DBCO and subsequent attachment to azide-modified cell surfaces via SPAAC. | DBCO-modified nanoparticles showed superior reactivity for cell membrane immobilization compared to other strained alkynes. nih.gov | nih.gov |
Modular Assembly of Complex Bioconjugates for Targeted Delivery Research
The modular nature of this compound, with its two distinct bioorthogonal reactive handles, is ideal for the assembly of complex bioconjugates for research into targeted delivery systems. This linker allows for the stepwise and controlled connection of different molecular entities, such as targeting ligands, therapeutic payloads, and imaging agents.
The creation of well-defined ligand-target conjugates is essential for studying receptor-ligand interactions and for the development of targeted therapeutics. This compound can be employed to link a targeting ligand to a protein or other biomolecule of interest.
For instance, a protein can be chemically or genetically modified to contain an azide group. The DBCO moiety of this compound can then react with this azide to form a stable conjugate. The exposed methyltetrazine group is then available for reaction with a TCO-modified ligand. This approach allows for the site-specific placement of the ligand, preserving the protein's native structure and function, which is crucial for accurate receptor binding studies. While specific studies detailing the use of this compound for this exact purpose are not prevalent in the searched literature, the principles of its reactivity are well-established in the context of bioconjugation. The use of similar heterobifunctional linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) highlights the utility of this chemical strategy. medchemexpress.comnih.gov
Antibodies and their fragments are invaluable tools in research for applications such as immunoassays, Western blotting, and fluorescence microscopy. The site-specific conjugation of labels and other functionalities to antibodies is critical to ensure that their antigen-binding affinity and specificity are not compromised.
This compound enables the precise, covalent attachment of molecules to antibodies. One common strategy involves the introduction of azide groups into the antibody, often through the modification of its glycan residues or through the incorporation of unnatural amino acids. nih.gov The DBCO group of the linker can then be used to attach it to the azide-modified antibody. mdpi.com The methyltetrazine handle is then available for the rapid and specific reaction with a TCO-labeled entity, such as a fluorophore, an enzyme, or a small molecule probe. nih.gov
Key Research Findings in Antibody Conjugation:
| Research Focus | Linker Used | Methodology | Outcome for Research Tools | Reference |
| Site-Specific Antibody Modification | DBCO-Lys | Enzymatic modification of glutamine residues in the antibody's Fc region to introduce DBCO moieties. | Resulted in homogenous antibody conjugates with defined modification sites for subsequent bioorthogonal reactions. mdpi.com | mdpi.com |
| Enhanced Reactivity for Pretargeting | DBCO-PEG-TCO | Azide-modified antibodies were reacted with a heterobifunctional DBCO-PEG-TCO linker. | The hydrophilic PEG linker preserved the reactivity of the TCO group, leading to enhanced functional density for pretargeting applications in imaging. nih.gov | nih.gov |
| ADC Development | DBCO-PEG-MMAF | Site-specific incorporation of an azide-bearing unnatural amino acid into an anti-HER2 antibody, followed by conjugation with a DBCO-PEG-MMAF payload. | Produced a homogenous ADC with potent in vitro antitumor activity, demonstrating the utility of this conjugation strategy for creating research-grade bioconjugates. nih.gov | nih.gov |
Nanoparticles are extensively investigated as carriers for targeted drug delivery in research settings. mdpi.commdpi.com Surface functionalization of these nanoparticles is crucial for achieving target specificity and improving their pharmacokinetic properties. This compound provides a robust method for attaching targeting ligands and other molecules to the surface of various types of nanoparticles. nih.gov
The process typically involves preparing nanoparticles with surface-exposed azide or DBCO groups. For example, a polymer used to formulate the nanoparticle can be pre-functionalized with azide groups. This compound can then be attached to the nanoparticle surface via its DBCO group reacting with the azide. The nanoparticle, now displaying methyltetrazine groups, can be further conjugated with a TCO-modified targeting moiety, such as an antibody or a peptide. researchgate.net The PEG6 spacer in the linker helps to extend the targeting moiety away from the nanoparticle surface, potentially improving its accessibility to its receptor on the target cell. frontiersin.org
Illustrative Research on Nanoparticle Functionalization:
| Nanoparticle System | Functionalization Strategy | Application | Key Outcome | Reference |
| Magnetic Nanoparticles (MNPs) | MNPs were functionalized with DBCO derivatives. | Cell surface engineering. | DBCO-modified MNPs demonstrated high reactivity for covalent attachment to azide-expressing cell membranes. nih.gov | nih.gov |
| Polymeric Nanoparticles | Single-step incorporation of a PLA-PEG-ligand conjugate during nanoparticle formulation. | Targeted drug delivery. | Simultaneous functionalization with two ligands significantly enhanced tumor accumulation and therapeutic efficacy in a mouse xenograft model. nih.gov | nih.gov |
| Mesoporous Silica Nanoparticles (MSNs) | Surface modification with polymers like polyethyleneimine (PEI) and polyethylene glycol (PEG). | Antitumor drug delivery. | Polymer coating improved the EPR effect and reduced side effects in vivo. mdpi.com | mdpi.com |
Analytical Methodologies for Characterization of Methyltetrazine Peg6 Dbco Conjugates
Spectroscopic Techniques for Conjugate Validation
Spectroscopic methods offer a non-destructive means to verify the covalent linkage between the Methyltetrazine-PEG6-DBCO linker and the target biomolecule. UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) are particularly valuable in this context.
UV-Vis Spectroscopy for Dye Incorporation and Conjugation Monitoring
UV-Vis spectroscopy is a straightforward and widely used technique to monitor the progress of the click chemistry reaction between the dibenzocyclooctyne (DBCO) moiety of the linker and an azide-functionalized molecule. The DBCO group possesses a characteristic absorbance spectrum that changes upon conjugation. rsc.orgresearchgate.net The reaction can be monitored by observing the decrease in the DBCO absorbance peaks, typically found around 292 nm and 309-310 nm. rsc.orgrsc.org The disappearance of these peaks signifies the consumption of the DBCO group and the formation of the triazole linkage. rsc.org In some cases, the formation of the triazole product may be evidenced by the appearance of a new shoulder peak at approximately 312 nm. rsc.org
Interactive Data Table: UV-Vis Spectral Changes Upon Conjugation
| Analyte | Wavelength (nm) | Observation Upon Successful Conjugation |
| DBCO Moiety | ~292 | Decrease in absorbance |
| DBCO Moiety | ~309-310 | Decrease in absorbance |
| Triazole Linkage | ~312 | Appearance of a shoulder peak |
Advanced NMR for Structural Details of Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the conjugate, confirming the presence of the this compound linker and the integrity of the biomolecule. 1H-NMR is particularly useful for identifying characteristic proton signals from the linker. For instance, the aromatic protons of the DBCO group typically appear in the range of 7.27-7.51 ppm, while the methylene (B1212753) protons (-CH2-) of the polyethylene (B3416737) glycol (PEG) chain are observed around 3.63 ppm. researchgate.net The presence of signals corresponding to both the linker and the biomolecule in the NMR spectrum of the purified conjugate confirms a successful covalent linkage.
Interactive Data Table: Representative 1H-NMR Chemical Shifts for a DBCO-PEG Conjugate
| Protons | Chemical Shift (ppm) |
| Aromatic protons of DBCO | 7.27 - 7.51 |
| Methylene protons of PEG chain (-CH2-O-) | ~3.63 |
| Protons of the biomolecule | Characteristic shifts depending on the molecule |
Mass Spectrometry-Based Characterization of Bioconjugation Products
Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise molecular weight information that confirms the successful attachment of the this compound linker. enovatia.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
The primary application of MS in this context is to determine the mass of the resulting conjugate. researchgate.net The molecular weight of the conjugate should be the sum of the molecular weight of the biomolecule and the this compound linker. A clear mass shift corresponding to the mass of the linker provides strong evidence of successful conjugation. nih.gov For larger biomolecules like proteins, the complex mass spectrum can be deconvoluted to determine the zero-charge mass of the conjugate. enovatia.com Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to analyze the intact conjugate and, through peptide mapping studies, to identify the specific site of conjugation on a protein. enovatia.comnih.gov
Interactive Data Table: Expected Mass Shift Upon Conjugation with this compound
| Component | Molecular Weight (Da) | Expected Mass of Conjugate (Da) |
| Biomolecule (e.g., Protein A) | 50,000 | 50,738.8 |
| This compound | 738.8 | |
| Biomolecule (e.g., Peptide B) | 5,000 | 5,738.8 |
| This compound | 738.8 |
Chromatographic and Electrophoretic Techniques for Conjugate Purity and Heterogeneity Analysis
Chromatographic and electrophoretic techniques are crucial for assessing the purity of the bioconjugate and identifying any unreacted starting materials or side products.
SDS-PAGE for Protein Conjugates
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique for analyzing protein conjugates. nih.gov The attachment of the this compound linker increases the molecular weight of the protein. sem.com.tr This increase in size leads to a slower migration of the conjugate through the polyacrylamide gel compared to the unmodified protein. nih.gov As a result, the conjugate will appear as a distinct band at a higher apparent molecular weight on the gel. researchgate.net For example, a 16 kDa protein conjugated with a 20 kDa PEG molecule has been observed to migrate at an apparent molecular weight of approximately 56 kDa. researchgate.net This significant shift in mobility provides a clear visual confirmation of successful conjugation.
Interactive Data Table: Illustrative SDS-PAGE Mobility Shift of a Protein Conjugate
| Sample | Theoretical Molecular Weight (kDa) | Apparent Molecular Weight on SDS-PAGE (kDa) |
| Unmodified Protein | 30 | 30 |
| Protein-Methyltetrazine-PEG6-DBCO Conjugate | 30.74 | > 30 (with a noticeable upward shift) |
GPC for Polymer Conjugates
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the purity and molecular weight distribution of polymer conjugates. lcms.cz GPC separates molecules based on their hydrodynamic volume. acs.org Upon successful conjugation of this compound to a polymer, the hydrodynamic volume of the polymer increases, leading to an earlier elution time from the GPC column compared to the unconjugated polymer. researchgate.netresearchgate.net By comparing the chromatograms of the starting polymer and the final conjugate, one can confirm the formation of the higher molecular weight conjugate and assess the purity of the product. researchgate.net
Interactive Data Table: Representative GPC Elution Data for a Polymer Conjugate
| Sample | Peak Elution Time (min) | Interpretation |
| Unmodified Polymer | 15.2 | |
| Polymer-Methyltetrazine-PEG6-DBCO Conjugate | 14.5 | Shift to earlier elution time indicates an increase in hydrodynamic volume, confirming conjugation. |
Theoretical and Computational Approaches in Methyltetrazine Peg6 Dbco Research
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the underlying factors that govern the reactivity of the methyltetrazine and dibenzocyclooctyne (DBCO) moieties. These methods provide detailed insights into the reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is the cornerstone of this bioorthogonal reaction pair.
Researchers use DFT to calculate the activation energies (ΔG‡) and reaction energies (ΔG_rxn) of the cycloaddition. A lower activation barrier corresponds to a faster reaction rate, a critical attribute for bioorthogonal labeling, especially at low concentrations in complex biological environments. By modeling the transition state—the highest energy point along the reaction coordinate—scientists can understand the geometric and electronic factors that stabilize or destabilize it.
A key theoretical framework used in this context is the distortion/interaction model (also known as the activation strain model). researchgate.netrsc.org This model deconstructs the activation energy into two components:
Distortion Energy (ΔE_dist): The energy required to deform the tetrazine and the DBCO from their ground-state geometries into the geometries they adopt in the transition state. nih.gov
Interaction Energy (ΔE_int): The stabilizing energy released when the distorted reactants interact in the transition state geometry. This includes orbital interactions and electrostatic forces.
Computational studies have shown that the high reactivity of the tetrazine-DBCO ligation is largely due to the strained nature of the DBCO ring. The ring strain pre-distorts the alkyne, lowering the distortion energy required to reach the transition state. DFT calculations also analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) of the dienophile (DBCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). The iEDDA reaction is characterized by a small energy gap between the dienophile's HOMO and the diene's LUMO, which leads to strong, stabilizing orbital interactions in the transition state. rsc.org
By systematically modifying the substituents on the tetrazine ring in silico, researchers can predict how these changes will affect the LUMO energy and, consequently, the reaction rate. rsc.org For example, adding electron-withdrawing groups to the tetrazine ring lowers its LUMO energy, reduces the HOMO-LUMO gap, and generally accelerates the reaction.
| Reactant Pair | Activation Energy (ΔG‡, kcal/mol) | Distortion Energy (ΔE_dist, kcal/mol) | Interaction Energy (ΔE_int, kcal/mol) |
|---|---|---|---|
| Tetrazine + DBCO | ~12-15 | ~8-10 | ~(-20) - (-25) |
| Tetrazine + trans-Cyclooctene (B1233481) (TCO) | ~8-10 | ~5-7 | ~(-13) - (-17) |
| Electron-Withdrawing Tetrazine + TCO | ~6-8 | ~5-7 | ~(-11) - (-15) |
Molecular Dynamics Simulations of PEG Linker Conformations and Bioconjugate Dynamics
While quantum mechanics is ideal for studying the bond-breaking and bond-forming events of the chemical reaction, molecular dynamics (MD) simulations are used to explore the behavior of the much larger and more flexible PEG linker and the resulting bioconjugate over time. mdpi.com MD simulations apply classical mechanics to model the movements of atoms and molecules, providing insights into conformational dynamics, solubility, and steric effects. nih.gov
For a molecule like Methyltetrazine-PEG6-DBCO, the PEG6 linker is not merely a spacer; its conformation can significantly impact the accessibility of the reactive moieties and the properties of the final bioconjugate. MD simulations can model the PEG chain in an aqueous environment to understand its flexibility, hydration, and average end-to-end distance. These simulations show that PEG chains are highly dynamic and can adopt a wide range of conformations, from extended to more compact, globular structures. researchgate.net
Once conjugated to a biomolecule, such as a protein, the PEG linker can influence the bioconjugate's properties in several ways, which can be studied via MD: escholarship.org
Steric Shielding: The PEG chain can create a "stealth" effect, sterically shielding the attached biomolecule from proteases or antibodies, which can increase its circulation lifetime in vivo. nih.gov MD simulations can map the conformational space occupied by the PEG chain around the protein surface.
Solubility: PEG is highly hydrophilic, and its presence enhances the water solubility of the bioconjugate. Simulations can characterize the interactions between the PEG chain's ether oxygens and surrounding water molecules.
Both all-atom and coarse-grained MD simulations are employed. mdpi.com All-atom simulations provide a high-resolution view of the system, while coarse-grained models, which group atoms into larger beads, allow for the simulation of larger systems over longer timescales, which is often necessary to capture the full conformational dynamics of long polymer chains and their interactions with large biomolecules. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Indicates how much space the linker occupies and its potential for steric shielding. |
| Solvent Accessible Surface Area (SASA) | The surface area of the biomolecule that is accessible to the solvent. | Changes in SASA upon PEGylation quantify the degree of steric shielding provided by the PEG linker. |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Used to characterize the hydration shell around the PEG chain and the bioconjugate. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein structures. | Monitors the stability of the biomolecule's structure after conjugation. |
Computational Design Principles for Enhanced Bioorthogonal Reactivity
The insights gained from quantum chemical calculations and MD simulations feed directly into the rational design of new bioorthogonal reagents. rsc.org Computational screening allows for the rapid evaluation of large libraries of potential tetrazine derivatives without the need for time-consuming synthesis and experimental testing. chemrxiv.org
Key design principles that have emerged from computational studies include:
Tuning Electronic Properties: As established by DFT, the reactivity of tetrazines is highly dependent on their electronic properties. A primary design strategy is to introduce electron-withdrawing substituents to the tetrazine core. This lowers the LUMO energy, accelerates the iEDDA reaction, and enhances reactivity. Computational screening can quickly identify promising substituents and predict their impact on reaction barriers. rsc.org
Exploiting Secondary Interactions: Advanced computational analysis can sometimes identify unexpected secondary orbital interactions that stabilize the transition state. researchgate.net For instance, a substituent on the tetrazine might have a favorable, non-covalent interaction with the dienophile in the transition state, lowering the activation barrier in a way not predicted by simple FMO analysis alone. rsc.org
Optimizing Stability and Reactivity: A major challenge in designing bioorthogonal reagents is balancing high reactivity with stability in aqueous media. rsc.org Highly electron-deficient tetrazines are more reactive but can also be more susceptible to degradation through reactions with water or endogenous nucleophiles. nih.gov Computational chemistry can be used to study these degradation pathways, calculating the activation barriers for both the desired bioorthogonal reaction and undesired side reactions to find a "sweet spot" of optimal performance.
Future Directions and Emerging Research Frontiers for Methyltetrazine Peg6 Dbco
Development of Next-Generation Multi-Orthogonal Click Systems
The presence of both a methyltetrazine and a DBCO (dibenzocyclooctyne) group on the same molecule is central to the development of multi-orthogonal labeling strategies. These systems allow for the simultaneous or sequential labeling of multiple distinct biomolecules within the same complex biological environment. The tetrazine-trans-cyclooctene (TCO) ligation and the strain-promoted alkyne-azide cycloaddition (SPAAC) involving DBCO are well-established as mutually orthogonal reaction pairs. nih.gov This means the tetrazine moiety of Methyltetrazine-PEG6-DBCO will react selectively with a TCO-modified molecule, while the DBCO group will react specifically with an azide-modified molecule, with minimal cross-reactivity between the pairs. nih.gov
This dual reactivity enables researchers to perform sophisticated labeling experiments. For instance, two different cell populations or two distinct proteins on a single cell could be differentially tagged and visualized simultaneously. nih.gov Future research will likely focus on expanding this multi-orthogonal toolkit. By strategically combining this compound with other bioorthogonal reaction pairs, such as those involving cyclopropenes or isonitriles, it may become possible to achieve triple or even quadruple orthogonal labeling. nih.govbohrium.com The development of such systems hinges on carefully tuning the kinetics and steric properties of the reactive handles to ensure mutual compatibility. researchgate.net This would open the door to dissecting complex biological networks and pathways with unprecedented molecular precision.
| Feature | Description | Key Advantage |
| Orthogonality | The tetrazine-TCO and DBCO-azide reactions proceed independently without interfering with each other. | Enables simultaneous, multi-target labeling in a single experiment. nih.gov |
| Modularity | The linker can connect two different molecular entities (one azide-tagged, one TCO-tagged) to a central scaffold. | Facilitates the construction of complex, multi-component biological assemblies. |
| Future Potential | Integration with other bioorthogonal pairs (e.g., cyclopropene-tetrazine) to create higher-order labeling systems. | Allows for the investigation of increasingly complex biological systems. nih.gov |
Exploration of Photoactivatable and Stimuli-Responsive Variants
A significant frontier in chemical biology is the ability to control chemical reactions in space and time. To this end, researchers are developing photoactivatable and stimuli-responsive versions of bioorthogonal reagents. Future iterations of linkers like this compound could incorporate functionalities that allow their reactivity to be turned "on" by an external trigger, most notably light. nih.govnih.gov
One promising approach involves the use of photocaged dihydrotetrazines. researchgate.netbiorxiv.orgscispace.com In this strategy, the tetrazine is chemically "caged" in a stable, non-reactive dihydrotetrazine form. Upon irradiation with light of a specific wavelength, the caging group is cleaved, regenerating the reactive tetrazine moiety. researchgate.netbiorxiv.org This would allow researchers to dictate precisely when and where the tetrazine portion of the linker becomes active for ligation, enabling single-cell resolution labeling in living systems. biorxiv.orgscispace.com
Another emerging area is the development of "click-to-release" systems based on tetrazine ligation. nih.govscispace.comnih.gov In this scenario, the cycloaddition reaction with a TCO-modified molecule triggers the cleavage of a bond within the linker, leading to the release of a cargo molecule. By incorporating such a self-immolative unit into the backbone of a this compound derivative, it would be possible to design stimuli-responsive systems where the ligation event itself initiates a downstream biological or chemical process.
| Stimulus | Mechanism | Potential Application |
| Light (Photoactivation) | A photocaged dihydrotetrazine is "uncaged" by light to form the reactive tetrazine. researchgate.netbiorxiv.org | Spatiotemporal control of protein labeling and modification in live cells. biorxiv.org |
| Chemical Stimulus (Click-to-Release) | The tetrazine-TCO reaction triggers a self-immolative cascade, releasing a payload. nih.govnih.gov | Controlled release of small molecules or probes at a specific biological location. |
Advancements in Automated and High-Throughput Bioconjugation Platforms
The efficiency, reliability, and modularity of click chemistry reactions make them highly suitable for automation and high-throughput screening (HTS) platforms. nih.govyoutube.com While currently not a primary focus, this compound and similar linkers are well-suited for integration into such systems. Automated liquid handling stations can be programmed to perform the multi-step conjugation processes required for creating complex bioconjugates, such as antibody-drug conjugates (ADCs). nih.gov
Future platforms could utilize the dual reactivity of this compound to assemble libraries of compounds for screening. For example, an automated system could conjugate a variety of azide-containing small molecules to the DBCO end of the linker and then attach this array to a single TCO-modified protein or antibody. This would enable the rapid generation and testing of numerous bioconjugates to optimize for specific biological activities. nih.gov The robustness and high yield of the underlying click reactions minimize the need for extensive purification between steps, a key advantage in high-throughput workflows. nih.govacs.org The development of such platforms will significantly accelerate the discovery and optimization of novel biological probes and research tools.
| Platform Component | Role of this compound | Benefit |
| Automated Liquid Handler | Serves as a modular linker for the stepwise, automated assembly of bioconjugates. | Reduces manual error and increases the throughput of conjugate synthesis. nih.gov |
| High-Throughput Screening | Enables the rapid creation of diverse libraries by attaching different molecules to its two ends. | Accelerates structure-activity relationship studies and lead optimization. nih.gov |
| Process Development | Facilitates the systematic mapping of conjugation parameters due to the reliable nature of the click reactions. | Shortens development timelines for complex biopharmaceuticals and research agents. nih.gov |
Integration with In Vivo Chemical Biology Tools for Fundamental Biological Interrogation (excluding clinical/therapeutic applications)
The exceptional reaction kinetics and biocompatibility of the tetrazine-TCO ligation have made it a powerful tool for in vivo chemical biology. nih.govfrontiersin.orgnih.gov this compound can be integrated into these strategies to probe fundamental biological processes in living organisms. A key application is in pre-targeted imaging. nih.govnih.gov In this two-step approach, a TCO-modified antibody or other targeting molecule is first administered and allowed to accumulate at a specific biological site and for the unbound conjugate to clear from circulation. Subsequently, a smaller, tetrazine-labeled imaging agent is administered. The tetrazine on the imaging agent rapidly "clicks" with the TCO on the targeting molecule in vivo, leading to a high-contrast image of the target site. nih.govnih.gov
The dual functionality of this compound could add another layer to these experiments. For example, the DBCO handle could be used to attach the linker to an azide-modified imaging probe (like a fluorescent dye or a PET tracer), while the tetrazine remains available for the in vivo ligation event. This allows for a modular assembly of the imaging agent prior to administration. Such approaches are being used to track the localization and dynamics of biomolecules like glycans, lipids, and proteins in their native environment, providing critical insights into their biological functions. frontiersin.orgresearchgate.net The continued development of novel tetrazine and dienophile pairs with even faster kinetics and greater stability will further enhance the utility of these tools for non-invasive biological interrogation. nih.govtcichemicals.com
| In Vivo Application | Role of this compound | Biological Question Addressed |
| Pre-targeted Imaging | Acts as the linker to connect an imaging modality (via DBCO) to the in vivo targeting component (via tetrazine-TCO ligation). nih.govnih.gov | What is the precise location and abundance of a specific biomarker in a living organism? |
| Biomolecule Tracking | Enables the attachment of probes to metabolically labeled biomolecules (e.g., azide-sugars) for in vivo visualization. | How are specific glycans, lipids, or proteins distributed and trafficked in real-time? frontiersin.org |
| Fundamental Process Studies | Facilitates the site-specific modification of biomolecules in vivo to study their function without genetic manipulation. frontiersin.org | What is the functional role of a specific post-translational modification in a physiological context? |
Q & A
Basic Research Questions
Q. What are the key structural components of Methyltetrazine-PEG6-DBCO, and how do they enable bioorthogonal applications?
- Answer : The compound comprises three functional units:
- DBCO (dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules under physiological conditions without copper catalysts .
- PEG6 linker : Enhances hydrophilicity, reduces steric hindrance, and improves biocompatibility for in vivo applications .
- Methyltetrazine : Undergoes inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) at rapid kinetics (k ~ 10⁴ M⁻¹s⁻¹), ideal for time-sensitive labeling .
Q. How is this compound synthesized, and what critical steps ensure high yield and purity?
- Answer : Synthesis involves sequential conjugation:
Tetrazine activation : React 3-methyl-1,2,4,5-tetrazine with a PEG6 spacer using carbodiimide crosslinkers (e.g., EDC/HCl) .
DBCO coupling : Attach DBCO-NHS ester to the PEG6 terminus via amine-reactive chemistry .
- Critical steps :
- Purify intermediates using size-exclusion chromatography to remove unreacted reagents.
- Monitor reaction progress via UV-Vis (λ = 520 nm for tetrazine) and confirm end-product stability under inert atmospheres .
Q. What are optimal reaction conditions for conjugating this compound with TCO-functionalized biomolecules?
- Answer :
- pH : 6.5–7.5 (physiological buffer, e.g., PBS) to balance reaction kinetics and biomolecule stability.
- Temperature : 25–37°C; higher temperatures accelerate iEDDA but risk protein denaturation .
- Molar ratio : 1.5:1 (tetrazine:TCO) to account for hydrolysis in aqueous environments .
Advanced Research Questions
Q. How can researchers design controlled experiments to quantify reaction kinetics in live-cell imaging?
- Answer : Apply the PICO framework for experimental design:
- Population : Live cells expressing TCO-tagged proteins.
- Intervention : Titrate this compound concentrations (1–100 µM).
- Comparison : Untreated cells or cells pre-treated with competing tetrazine inhibitors.
- Outcome : Measure reaction kinetics via time-lapse microscopy (e.g., sCy5-TCO fluorescence decay) .
Q. What strategies mitigate steric hindrance in multi-step labeling workflows using this compound?
- Answer :
- Order of operations : Perform TCO labeling first (fast kinetics), followed by azide-DBCO reactions to avoid cross-reactivity .
- PEG optimization : Test shorter/longer PEG linkers (e.g., PEG4 vs. PEG12) to balance solubility and spatial flexibility .
- In silico modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict steric clashes in complex biological matrices .
Q. How should conflicting data on reaction efficiency in serum-containing vs. serum-free media be resolved?
- Answer : Conduct a systematic review approach:
Data extraction : Tabulate kinetic rates (k) and reaction yields from published studies .
Contradiction analysis : Identify variables such as serum albumin binding (e.g., via SPR analysis) or oxidative quenching of tetrazine .
Meta-analysis : Use random-effects models to quantify heterogeneity and adjust for confounding factors (e.g., buffer composition) .
Q. What protocols ensure reproducibility when documenting this compound synthesis and applications?
- Answer : Follow Beilstein Journal guidelines for experimental reporting:
- Synthesis : Specify reagent grades, reaction times, and purification methods (e.g., "HPLC-grade acetonitrile, 48-hour lyophilization") .
- Characterization : Include raw spectral data (NMR, MS) in supplementary materials.
- Applications : Provide step-by-step protocols for conjugate validation (e.g., gel electrophoresis for protein labeling efficiency) .
Methodological Frameworks
- For experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. Example: Testing PEG6's impact on renal clearance in murine models balances novelty and ethical feasibility .
- For literature reviews : Apply PRISMA guidelines to systematically evaluate studies on this compound's biocompatibility and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
